molecular formula C16H16N2O B10970668 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea CAS No. 289474-56-2

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea

Cat. No.: B10970668
CAS No.: 289474-56-2
M. Wt: 252.31 g/mol
InChI Key: FQDYPIVYGMFAGN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea (CAS: 289474-56-2) is a substituted urea derivative featuring a dihydroindenyl moiety linked to a phenylurea group . Urea derivatives are known for diverse biological activities, including antimicrobial, enzyme inhibition, and receptor modulation. This compound’s dihydroindenyl group may influence its physicochemical properties, such as lipophilicity and stability, compared to simpler arylureas.

Properties

CAS No.

289474-56-2

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea

InChI

InChI=1S/C16H16N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h1-3,7-11H,4-6H2,(H2,17,18,19)

InChI Key

FQDYPIVYGMFAGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

2,3-dihydro-1H-indene-5-amine+phenyl isocyanate1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea\text{2,3-dihydro-1H-indene-5-amine} + \text{phenyl isocyanate} \rightarrow \text{1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea} 2,3-dihydro-1H-indene-5-amine+phenyl isocyanate→1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or indane moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indane and phenyl moieties.

    Reduction: Reduced forms of the urea group, potentially leading to amines.

    Substitution: Substituted derivatives with various functional groups replacing the phenyl or indane moieties.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group Variations: Urea vs. Cathinone Derivatives

Compound A: 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)

  • Structure: Cathinone backbone with a ketone, pyrrolidine, and dihydroindenyl group.
  • Applications: Novel psychoactive substance (NPS) marketed as "indapyrophenidone" .
  • Key Differences: The ketone and pyrrolidine substituents confer stimulant properties typical of cathinones, unlike the urea group in the target compound. Characterized via GC-MS, NMR, and X-ray crystallography .

Compound B : 1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI)

  • Structure: Cathinone with a butanone chain and dihydroindenyl group.
  • Applications: Sold as "5-PPDI," another NPS with stimulant effects .
  • Key Differences: Longer alkyl chain (butanone vs. ethanone) may enhance lipophilicity and CNS penetration compared to indapyrophenidone .

Comparison with Target Compound :

  • Functional Groups: The urea moiety in 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea replaces the cathinone ketone, likely reducing psychoactivity and altering receptor interactions.
  • Biological Activity : Urea derivatives often exhibit antimicrobial or enzyme-inhibitory roles (e.g., triclocarban, see Section 2.3) rather than stimulant effects .

Substituent Variations on the Aromatic Core

Compound C : 1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban)

  • Structure : Dichlorophenyl-substituted urea.
  • Applications : Antimicrobial agent in cosmetics and plastics .
  • Key Differences :
    • Chlorine substituents enhance antibacterial activity but raise environmental persistence concerns .
    • The dihydroindenyl group in the target compound may offer improved metabolic stability compared to triclocarban’s dichlorophenyl group.

Compound D : 5-Chloro-2,3-dihydro-1H-inden-1-one

  • Structure : Chlorinated dihydroindenyl ketone.
  • Synthesis : Produced via Friedel-Crafts acylation, highlighting the reactivity of the indenyl ring .
  • Key Differences :
    • Lack of urea or amine groups limits biological applicability but demonstrates synthetic versatility for indenyl modifications.

Backbone Modifications: Urea vs. Amide Derivatives

Compound E : N-(2,3-Dihydro-1H-inden-5-yl)-3-(pyrrolidin-1-yl)propanamide

  • Structure : Amide-linked pyrrolidine and dihydroindenyl groups.
  • Pyrrolidine substitution may influence pharmacokinetics differently than phenylurea groups.

Compound F: 3-[3-(Dimethylamino)propyl]-1-phenylurea

  • Structure: Urea with a dimethylaminopropyl chain.
  • Properties: Unknown toxicological profile but structurally simpler than the target compound .
  • Key Differences: The dimethylaminopropyl group introduces basicity, affecting solubility and receptor binding compared to the dihydroindenyl group.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Structural Distinctions References
1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea C₁₆H₁₆N₂O Urea, dihydroindenyl, phenyl Unknown (potential antimicrobial) Central urea linkage
Indapyrophenidone C₂₁H₂₁NO₂ Cathinone, pyrrolidine, indenyl Psychoactive NPS Ketone and pyrrolidine substituents
5-PPDI C₁₇H₂₁NO Cathinone, pyrrolidine, indenyl Psychoactive NPS Butanone chain
Triclocarban C₁₃H₉Cl₂N₂O Urea, dichlorophenyl Antimicrobial agent Chlorine substituents on phenyl
N-(2,3-Dihydro-1H-inden-5-yl)propanamide C₁₄H₁₈N₂O Amide, pyrrolidine, indenyl Unknown Amide bond vs. urea

Biological Activity

1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea typically involves the reaction of 2,3-dihydroindene derivatives with phenyl isocyanate. The resulting compound is characterized by various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Activity

Research indicates that compounds related to 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea exhibit significant anticancer properties. For instance, a study evaluating similar compounds found notable antiproliferative activity against HeLa and C6 cell lines using the BrdU proliferation ELISA assay. The most active derivatives showed IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
3fHeLa0.85
3gC60.90

These findings suggest that structural modifications can enhance the anticancer efficacy of urea derivatives.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. A study on diarylureas demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound 1E. coli12.5
Compound 2S. aureus6.25

The biological activity of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea can be attributed to its ability to interact with specific molecular targets. It is proposed to act as an inhibitor of various enzymes involved in cancer cell proliferation and microbial resistance pathways. The presence of both the indene and phenyl groups enhances its binding affinity to these targets .

Case Study 1: Anticancer Efficacy

In a preclinical model, a derivative similar to 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea was tested for its ability to induce apoptosis in cancer cells. The study reported a significant reduction in tumor size in treated mice compared to controls, indicating strong in vivo anticancer potential .

Case Study 2: Antimicrobial Resistance

A series of diarylureas were tested against antibiotic-resistant strains of Staphylococcus aureus. The results showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential use in treating infections caused by resistant bacteria .

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